7-Propyl spirolactone

Description

Contextualization within Spirolactone Chemistry and its Derivatives

Spirolactones are a class of organic compounds characterized by a lactone (a cyclic ester) ring attached to another ring system at a single common atom, known as a spiro atom. ontosight.ainih.gov This unique structural motif is a key feature of many biologically active molecules. nih.gov The parent compound of the most well-known spirolactones is spironolactone (B1682167), a synthetic steroid that features this characteristic spirocyclic lactone at the C17 position of the steroid backbone. wikipedia.org

7-Propyl spirolactone is a derivative of spironolactone. Its structure is distinguished by the presence of a propyl group at the 7th position of the steroidal framework. ontosight.ainih.gov This modification significantly influences the compound's chemical properties and its interaction with biological targets. ontosight.ainih.gov The introduction of different substituents at various positions on the spirolactone scaffold is a common strategy in medicinal chemistry to modulate pharmacological activity, and the 7-propyl variant is a specific example of this approach. nih.govnih.gov

Historical Trajectory of Spirolactone Research: Foundational Discoveries to Modern Investigations

The story of spirolactone research is intrinsically linked to the discovery of aldosterone (B195564) in 1953 and the subsequent quest for agents that could block its effects. nih.gov In the mid-1950s, researchers at G.D. Searle & Co. began developing synthetic steroids to antagonize mineralocorticoids. This led to the synthesis of spironolactone in 1957, which was first reported in 1959. wikipedia.orgnih.gov Spironolactone was initially recognized for its potassium-sparing diuretic properties, acting as a competitive antagonist of the mineralocorticoid receptor (MR). nih.govpfizermedical.com

Following the establishment of spironolactone's clinical utility, research efforts were directed towards synthesizing analogues with improved specificity and fewer side effects. This led to the development of a wide array of spirolactone derivatives, with modifications at various positions of the steroid nucleus. nih.govnih.gov The introduction of a propyl group at the 7-position, yielding this compound (also known in some research as RU 26752), was part of this ongoing investigation to understand the structure-activity relationships within this class of compounds and to potentially develop molecules with more refined pharmacological profiles. nih.govnih.gov These modern investigations focus on dissecting the nuanced interactions between spirolactone derivatives and their biological receptors. nih.gov

Rationale for Dedicated Academic Inquiry into this compound

The specific academic interest in this compound stems from its distinct effects on the mineralocorticoid receptor (MR), the primary target of aldosterone and related hormones. Research has been conducted to understand how the addition of a propyl group at the 7-position alters the interaction with this receptor compared to the parent compound, spironolactone.

Detailed research findings indicate that the introduction of a propyl group at this position results in a molecule with an increased affinity for the agonist-specific MR. nih.gov One study revealed that this compound (RU 26752) helped to identify an antagonist-specific MR population in the heart, which was not present in other tissues like the lung and liver. nih.gov This suggests a degree of tissue-specific interaction that is of significant interest in targeted drug design.

Furthermore, studies comparing this compound with other derivatives, such as one with a methoxycarbonyl group at the same position (ZK 91587), have shown that the nature of the substituent at the 7-position dramatically alters the receptor-mediated action. nih.govnih.gov For instance, while this compound was found to make the MR more unstable at 35°C, it did not prevent its thermal activation. nih.govnih.gov This contrasts with other derivatives that completely inhibit this activation process. nih.gov These findings highlight that this compound may exert its antagonist effects through a different mechanism than other spirolactones, potentially acting at a step beyond the initial receptor activation. nih.gov

This unique pharmacological profile makes this compound a valuable tool for dissecting the structure and function of the mineralocorticoid receptor. nih.govnih.gov The dedicated academic inquiry into this compound is therefore driven by its potential to elucidate the complex mechanisms of steroid hormone action and to serve as a lead compound for the development of new therapeutic agents with more specific and potentially tissue-selective activities.

Chemical Compound Data

Below are data tables for this compound and its parent compound, Spironolactone.

Table 1: this compound

| Property | Value |

|---|---|

| IUPAC Name | (7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propan-2-ylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

| Other Names | RU 26752 |

| Molecular Formula | C25H36O3 |

| Monoisotopic Mass | 384.26645 Da |

Table 2: Spironolactone

| Property | Value |

|---|---|

| IUPAC Name | S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |

| CAS Number | 52-01-7 |

| Molecular Formula | C24H32O4S |

| Molecular Weight | 416.6 g/mol |

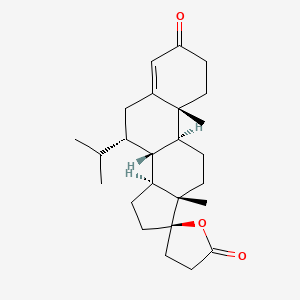

Structure

2D Structure

Propriétés

IUPAC Name |

(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propan-2-ylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O3/c1-15(2)18-14-16-13-17(26)5-9-23(16,3)19-6-10-24(4)20(22(18)19)7-11-25(24)12-8-21(27)28-25/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19-,20-,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMMPTDKHYFNQT-BTRFTSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997992 | |

| Record name | 10,13-Dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76676-33-0 | |

| Record name | 7-Propyl spirolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076676330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,13-Dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Molecular Characterization and Structural Elucidation

Comprehensive Analysis of the Spirolactone Ring System Topology

The core of 7-Propyl spirolactone is its spirolactone ring system. This system is defined by a spiro-junction, a feature present in numerous natural and synthetic bioactive products. unibo.it The topology of this ring system is crucial to its chemical behavior and biological interactions. The spirocyclic architecture, which includes at least one quaternary stereogenic center, presents a significant challenge in stereoselective synthesis due to its sterically constrained nature. unibo.it

Definitive Characterization of the Propyl Moiety at the 7-Position

The propyl group at the 7-position of the steroid nucleus is a key feature of this compound. The introduction of this alkyl group can significantly influence the molecule's properties. The characterization of this moiety involves confirming its attachment to the C-7 carbon and determining its stereochemistry (alpha or beta orientation). This is typically achieved through nuclear magnetic resonance (NMR) spectroscopy, which can provide detailed information about the connectivity and spatial relationships of atoms within the molecule.

In the broader context of 7-substituted spirolactones, the nature of the substituent at this position is critical. For instance, in the well-known spirolactone, spironolactone (B1682167), a thioacetyl group is present at the 7α-position. nih.govresearchgate.net The characterization of such substituents is essential for understanding the structure-activity relationships of these compounds. The stereoselective introduction of substituents at the C-7α position is a key challenge in the synthesis of related compounds like eplerenone. mdpi.com

State-of-the-Art Analytical Techniques for Structural Confirmation of Spirolactone Compounds

A suite of advanced analytical techniques is employed to definitively confirm the structure of spirolactone compounds like this compound. These methods provide complementary information that, when combined, offers a complete picture of the molecule's identity, purity, and three-dimensional arrangement.

Chromatographic techniques are indispensable for the separation and purification of spirolactones and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.govscielo.br In the analysis of spironolactone and its metabolites, reversed-phase HPLC with a C18 column is often employed. nih.govusp.br

These methods are crucial for separating the target compound from impurities and related substances that may arise during synthesis. nih.govresearchgate.net The selectivity of the chromatographic system, determined by the choice of stationary and mobile phases, allows for the resolution of structurally similar compounds. nih.gov

Table 1: Example HPLC Conditions for Spirolactone Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) usp.br |

| Mobile Phase | Methanol and water with 0.1% (v/v) formic acid (60:40 v/v) usp.br |

| Flow Rate | 1.0 mL/min scielo.br |

| Detection | UV at 230 nm scielo.br |

| Injection Volume | 50 µL scielo.br |

This is an interactive data table. The values are representative examples from the literature.

Spectroscopic techniques provide detailed information about the functional groups and electronic structure of spirolactones. ijaresm.comjchps.comyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within a molecule. youtube.com For spirolactones, UV-Vis spectroscopy can indicate the presence of conjugated systems, such as enones, which are common in the A-ring of the steroid nucleus. For instance, spironolactone and its metabolite 7α-thiomethyl-spironolactone can be detected at a wavelength of 245 nm, while another metabolite, canrenone (B1668266), is detected at 280 nm. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. youtube.comarcjournals.org In this compound, characteristic IR absorption bands would be expected for the carbonyl groups of the lactone and any ketone functionalities on the steroid ring, as well as for the C-H bonds of the propyl group and the steroid backbone.

Table 2: Expected IR Absorption Ranges for Key Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| γ-Lactone Carbonyl (C=O) | 1780 - 1750 |

| Ketone Carbonyl (C=O) | 1725 - 1705 |

| Alkane C-H Stretch | 2960 - 2850 |

This is an interactive data table based on general spectroscopic principles.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of chiral molecules. purechemistry.orgnih.govresearchgate.netnih.gov This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. purechemistry.org

For complex molecules with multiple stereocenters like this compound, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry. nih.goved.ac.uk The crystal structures of various spironolactone polymorphs and related impurities have been solved using this technique, confirming their molecular conformations and configurations. mdpi.comacs.org

Strategic Synthetic Methodologies for 7 Propyl Spirolactone and Analogues

Established Approaches for Spirolactone Scaffold Construction

The foundational step in the synthesis of 7-propyl spirolactone is the creation of the characteristic spirolactone ring system fused to the steroid nucleus. This has been extensively studied, primarily through the synthesis of the well-known drug spironolactone (B1682167).

Regioselective Spirolactonization Reactions

The formation of the five-membered lactone ring at the C-17 position of the steroid is a critical transformation. Regioselective spirolactonization reactions are employed to ensure the correct stereochemistry and connectivity. One common strategy involves the reaction of a 17α-ethynyl-17β-hydroxy steroid with a suitable reagent to form the γ-lactone. For instance, the reaction of a 17-hydroxy-21-carboxylic acid precursor can be induced to cyclize, forming the spirolactone. The regioselectivity is dictated by the proximity of the carboxylic acid to the hydroxyl group at C-17. Catalytic asymmetric hydrolactonization, utilizing chiral Brønsted acids, represents a modern approach to achieve high enantioselectivity in the formation of lactone rings, a principle that can be adapted to steroidal systems nih.gov.

Multi-Step Synthesis from Steroidal Precursors

The total synthesis of the spirolactone scaffold is a multi-step process that typically commences from readily available steroidal precursors such as dehydroepiandrosterone (B1670201) (DHEA) or androstenolone. A representative synthetic pathway, analogous to the industrial synthesis of spironolactone, involves several key transformations mdpi.comchemicalbook.com:

Ethynylation of the 17-ketone: The synthesis often begins with the addition of an acetylene (B1199291) group to the C-17 ketone of the steroid precursor.

Carboxylation: The terminal alkyne is then carboxylated to introduce the necessary carbon atom for the lactone ring.

Reduction and Lactonization: The triple bond is selectively reduced to a double or single bond, followed by acid-catalyzed cyclization to form the γ-lactone ring.

Oxidation: The A-ring of the steroid is then modified, typically through an Oppenauer oxidation, to introduce the α,β-unsaturated ketone moiety characteristic of many bioactive steroids mdpi.com.

The table below summarizes a generalized multi-step synthesis for a spirolactone scaffold starting from a common steroidal precursor.

| Step | Reaction | Reagents and Conditions | Key Intermediate |

| 1 | Ethynylation | Acetylene, Strong Base (e.g., NaNH2) in liquid NH3 | 17α-ethynyl-17β-hydroxy steroid |

| 2 | Carboxylation | Grignard Reagent (e.g., MeMgBr), then CO2 | 17-hydroxy-21-propynoic acid derivative |

| 3 | Reduction & Lactonization | H2, Lindlar Catalyst; followed by Acid | Spirolactone with a saturated or unsaturated side chain |

| 4 | A-ring Oxidation | Oppenauer Oxidation (e.g., Aluminum isopropoxide, acetone) | 3-keto-Δ4-spirolactone |

Directed Introduction and Derivatization of the 7-Propyl Substituent

With the spirolactone scaffold in hand, the next crucial phase is the introduction of the propyl group at the C-7 position. This requires a regioselective and often stereoselective approach.

Synthetic Pathways to 7-Substituted Spirolactone Derivatives

The introduction of a substituent at the C-7 position of a 3-keto-Δ4,6-diene steroid, such as canrenone (B1668266) (a key intermediate in spironolactone synthesis), is a well-established strategy. The conjugated diene system activates the C-7 position for nucleophilic attack. A common method for introducing alkyl groups is through a 1,6-conjugate addition reaction ucalgary.cachem-station.comchemistrysteps.comwikipedia.orgorganicchemistrytutor.com.

For the synthesis of this compound, a propyl nucleophile would be added to a canrenone-like intermediate. Organocuprates, such as lithium dipropylcuprate ( (CH₃CH₂CH₂)₂CuLi ), are particularly effective reagents for this type of transformation, as they are known to favor 1,4- and 1,6-additions to α,β-unsaturated carbonyl systems with high regioselectivity and stereoselectivity ucalgary.cachem-station.comchemistrysteps.comwikipedia.orgorganicchemistrytutor.com. The reaction would likely proceed via a nucleophilic attack of the propyl group at the C-7 position of the dienone system.

A potential synthetic route to 7α-propyl spirolactone is outlined below:

| Starting Material | Reagent | Reaction Type | Product |

| Canrenone (3-oxo-17α-pregna-4,6-diene-21,17-carbolactone) | Lithium dipropylcuprate ((CH₃CH₂CH₂)₂CuLi) | 1,6-Conjugate Addition | 7α-Propyl-3-oxo-17α-pregn-4-ene-21,17-carbolactone (this compound) |

Optimization of Reaction Conditions for Propyl Group Integration

The success of the conjugate addition reaction hinges on the careful optimization of reaction conditions to maximize the yield and stereoselectivity of the desired 7α-propyl isomer.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly influence the reactivity of the organocuprate reagent. Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used.

Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the organometallic reagent and minimize side reactions.

Additives: The addition of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can sometimes enhance the rate and selectivity of conjugate additions.

Stoichiometry: The molar ratio of the organocuprate reagent to the steroidal substrate needs to be carefully controlled to ensure complete conversion without the formation of byproducts.

The following table presents a hypothetical optimization study for the synthesis of this compound from canrenone.

| Entry | Organocuprate (equivalents) | Solvent | Temperature (°C) | Additive | Yield of 7α-propyl isomer (%) |

| 1 | (n-Pr)₂CuLi (1.2) | THF | -78 | None | 65 |

| 2 | (n-Pr)₂CuLi (1.5) | THF | -78 | None | 75 |

| 3 | (n-Pr)₂CuLi (1.5) | THF | -40 | None | 70 |

| 4 | (n-Pr)₂CuLi (1.5) | THF/HMPA | -78 | None | 80 |

| 5 | (n-Pr)₂CuLi (1.5) | THF | -78 | BF₃·OEt₂ (1.0 eq) | 85 |

Exploration of Green Chemistry Principles in Spirolactone Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. These principles can be applied to the synthesis of this compound to reduce waste, improve energy efficiency, and use safer chemicals.

Potential Green Chemistry Applications:

Biocatalysis: Enzymes can be used to perform highly selective reactions under mild conditions. For instance, hydroxylation at specific positions of the steroid nucleus can be achieved using engineered P450 monooxygenases, potentially simplifying synthetic routes and reducing the need for protecting groups nih.govnih.govresearchgate.netamanote.com. While a direct enzymatic propylation at C-7 is not established, biocatalysis could be employed in the synthesis of the spirolactone scaffold or in the preparation of precursors.

Greener Solvents: Traditional solvents used in organic synthesis, such as dichloromethane (B109758) and DMF, are often toxic and environmentally harmful. Replacing these with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or bio-based solvents like Cyrene™ can significantly reduce the environmental impact of the synthesis mdpi.comsigmaaldrich.comsigmaaldrich.comnih.govwhiterose.ac.uk.

Flow Chemistry: Conducting reactions in continuous flow reactors offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. The synthesis of steroid intermediates has been successfully demonstrated using flow chemistry, suggesting its applicability to the synthesis of this compound uva.nlresearchgate.netmdpi.comacs.orgaurigeneservices.com.

The table below illustrates how green chemistry principles could be integrated into the synthesis of this compound.

| Synthetic Step | Traditional Approach | Green Chemistry Approach | Green Principle(s) Addressed |

| Spirolactone Scaffold Synthesis | Multi-step synthesis with hazardous reagents and solvents | Biocatalytic steps for specific transformations; use of greener solvents | Safer Solvents and Auxiliaries; Use of Renewable Feedstocks (if starting from bio-derived precursors) |

| Propyl Group Introduction | Stoichiometric organocuprate in THF | Catalytic conjugate addition (if developed); reaction in a greener solvent like 2-MeTHF | Catalysis; Safer Solvents and Auxiliaries |

| Overall Process | Batch synthesis | Continuous flow synthesis | Safer Chemistry; Energy Efficiency; Real-time Analysis for Pollution Prevention |

| Heating | Conventional heating | Microwave-assisted heating | Energy Efficiency |

Mechanistic Insights into Molecular Interactions and Receptor Binding Affinities

Investigation of Ligand-Receptor Interactions with Steroid Hormone Receptors

The binding characteristics of 7-Propyl spirolactone to steroid hormone receptors are a key determinant of its pharmacological profile. Research has focused on quantifying its affinity for these receptors to understand its specificity and potency.

Binding Characteristics with Mineralocorticoid Receptors (MR)

This compound (RU 26752) has been shown to interact with the mineralocorticoid receptor (MR). However, studies comparing it with other spirolactone derivatives indicate that its affinity for the MR is not as pronounced as that of other compounds in its class. This suggests that the 7-propyl substitution may not be optimal for high-affinity binding to the MR. The RU 26752-receptor complex has been observed to be more unstable than the aldosterone-MR complex at 35°C, although it can undergo complete thermal activation on DNA cellulose nih.gov.

Comparative Analysis of this compound (RU 26752) Affinity Versus Other 7-Substituted Spirolactones (e.g., ZK 91587)

A comparative analysis reveals significant differences in MR binding affinity between this compound and other 7-substituted spirolactones. For instance, the introduction of a methoxycarbonyl group at the 7-position, as seen in ZK 91587, results in a dramatically increased affinity for the rat renal mineralocorticoid receptor nih.gov. In contrast, RU 26752, with its propyl group at the same position, does not exhibit this high affinity nih.gov. This highlights the critical role of the substituent at the 7-position of the spirolactone structure in determining its binding potency to the MR. While ZK 91587's high affinity makes it a specific ligand for the MR in renal cytosol, RU 26752's lower affinity suggests a different mode of interaction or a lesser degree of specificity nih.gov.

Below is an interactive data table summarizing the comparative binding affinities.

| Compound | 7-Position Substituent | Mineralocorticoid Receptor (MR) Affinity |

| This compound (RU 26752) | Propyl | Lower |

| ZK 91587 | Methoxycarbonyl | Dramatically Increased |

Exploration of Binding Profiles with Androgen and Glucocorticoid Receptors

Beyond the mineralocorticoid receptor, the interaction of this compound with androgen and glucocorticoid receptors is of interest due to the potential for cross-reactivity and off-target effects.

Androgen Receptor (AR): While spironolactone (B1682167), the parent compound of this class of drugs, is known to possess antiandrogenic activity by interacting with the androgen receptor, specific binding affinity data for this compound (RU 26752) is not extensively detailed in the available research. Generally, spirolactone analogs are analyzed for their interaction with the androgen receptor to predict potential endocrine side effects nih.gov. The antiandrogenic effects of these compounds are typically attributed to their ability to competitively inhibit the binding of androgens like testosterone and dihydrotestosterone to the AR nih.gov.

Glucocorticoid Receptor (GR): Studies have utilized this compound (RU 26752) in competition assays to investigate the binding characteristics of other ligands to glucocorticoid receptors. For example, it has been used in competition studies for dexamethasone binding in rat hippocampal cytosol, indicating that it does interact with the glucocorticoid receptor nih.gov. However, detailed characterization of its binding affinity and functional activity at the GR is not as well-defined as its interaction with the MR.

Elucidation of Molecular Mechanisms Underlying Biological Activities

The binding of this compound to steroid receptors initiates a cascade of molecular events that ultimately lead to its biological effects. Understanding these downstream mechanisms is essential for a complete picture of its pharmacological action.

Modulation of Intracellular Signaling Pathways by Spirolactone Derivatives

The interaction of spirolactone derivatives with their receptors can modulate various intracellular signaling pathways. When a spirolactone binds to a steroid receptor, it can influence the receptor's conformation and its subsequent interactions with co-regulator proteins. This can, in turn, affect downstream signaling cascades. For instance, the unstable nature of the RU 26752-MR complex at physiological temperatures suggests a transient interaction that could lead to a distinct pattern of downstream signaling compared to more stable ligands nih.gov. While the specific signaling pathways modulated by this compound are not yet fully elucidated, the actions of related compounds suggest potential involvement of pathways that regulate ion transport, inflammation, and cell growth.

Influence on Gene Expression and Protein Synthesis in Relevant Cellular Models

The ultimate effect of steroid receptor activation or inhibition is the modulation of gene expression and subsequent protein synthesis. Spirolactone derivatives, by acting as antagonists at the mineralocorticoid receptor, can prevent the aldosterone-induced transcription of target genes. While ZK 91587 is thought to exert its antagonist effect by inhibiting MR activation and promoting its degradation at body temperature, RU 26752 is suggested to act at a step beyond the initial activation process nih.gov. This implies that this compound may allow for the initial steps of receptor activation but interfere with later events in the transcriptional process, leading to a unique profile of gene regulation. The specific genes and proteins whose expression is altered by this compound in relevant cellular models remain an area for further investigation.

Structure-Activity Relationship (SAR) Studies for Spirolactone Modulators

The therapeutic efficacy and selectivity of spirolactone-based compounds as mineralocorticoid receptor (MR) antagonists are profoundly influenced by their three-dimensional structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating the specific molecular features that govern the interaction between these modulators and their target receptors. Through systematic modifications of the spirolactone scaffold, researchers have been able to map the chemical determinants of receptor binding affinity, potency, and selectivity.

The introduction of various substituents at the C7 position of the spirolactone nucleus has been a key strategy in modulating the pharmacological profile of these compounds. Early studies revealed that esterification or thio-esterification at this position could markedly increase binding affinity for the mineralocorticoid receptor nih.goveshonline.org.

A notable example is the compound designated as RU 26752, which features a propyl group at the 7-position of the spirolactone core. This modification resulted in a molecule that not only saturates the aldosterone-specific receptor in the nanomolar range but also interacts with a more abundant species that has little affinity for the natural hormone, aldosterone (B195564). In contrast, the introduction of a methoxycarbonyl group at the same C7 position, yielding the compound ZK 91587, led to a dramatic increase in affinity for the rat renal mineralocorticoid receptor and enhanced specificity for both binding sites.

These findings underscore the critical role of the nature of the chemical substitution at the C7 position in dictating the receptor-mediated action of the resulting spirolactone derivative. The differing binding profiles of RU 26752 and ZK 91587 highlight how subtle changes in the substituent at a specific position can significantly alter the interaction with the receptor, potentially distinguishing between agonist and antagonist conformations.

Further SAR studies have explored other modifications to the spirolactone framework. For instance, the insertion of a double bond or an α-cyclopropane ring at the 1,2 or 6,7 positions has been shown to reduce binding affinity. The presence of a 6β,7β-cyclopropane ring, while not promoting receptor binding, is thought to deter metabolic activation, thereby enhancing in vivo activity.

| Compound | Modification | Effect on Mineralocorticoid Receptor Binding |

|---|---|---|

| This compound (RU 26752) | Propyl group at C7 | Saturates aldosterone-specific receptor in the 1-10 nM range. |

| ZK 91587 | Methoxycarbonyl group at C7 | Dramatically increased affinity compared to the 7-propyl derivative. |

| Spirolactone with 1,2 or 6,7-double bond | Introduction of a double bond | Reduction in binding affinity. |

| Spirolactone with 1,2 or 6,7-α-cyclopropane ring | Introduction of an α-cyclopropane ring | Reduction in binding affinity. |

Computational and theoretical methods provide powerful tools for predicting and rationalizing the structure-activity relationships of spirolactone modulators. Molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in understanding the binding modes of these compounds within the ligand-binding domain (LBD) of the mineralocorticoid receptor.

Docking experiments have revealed that the ability of the C7 substituent of spirolactones to be accommodated within the LBD is directly linked to their antagonist potency nih.gov. The crystal structure of the MR LBD in complex with a C7-substituted spirolactone has provided insights into the specific amino acid residues that interact with the ligand, such as Met852, which plays a role in the accommodation of the C7 substituent nih.gov. These computational models allow for the in silico evaluation of novel spirolactone derivatives, predicting their binding affinity and orientation within the receptor's binding pocket.

Furthermore, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of spiro-compounds to correlate their structural features with their biological activity researchgate.net. These methods generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. For example, such studies might indicate that bulky substituents are preferred in one region of the molecule, while electron-withdrawing groups are beneficial in another for enhancing inhibitory activity researchgate.net.

Another theoretical approach to SAR prediction involves the use of topological indices. These numerical descriptors, derived from the molecular graph of a compound, can be used to develop quantitative models that relate a molecule's structure to its physicochemical properties, such as lipophilicity, which in turn can influence its biological activity.

The stereochemistry of the spirocyclic system is a critical determinant of the biological activity of spirolactone modulators. The rigid and complex three-dimensional architecture of these molecules, which includes a quaternary stereogenic center at the spiro junction, dictates their precise fit within the receptor's binding site unibo.it.

The C17 γ-lactone ring is a characteristic feature of spirolactones and is considered essential for their antagonist character nih.gov. The specific stereochemical arrangement of this lactone ring and its orientation relative to the steroid nucleus are crucial for establishing the interactions that lead to receptor antagonism.

Moreover, the introduction of new stereocenters can significantly impact receptor selectivity. For instance, the synthesis of 9α,11α-epoxy-derivatives of known aldosterone antagonists has been shown to be a successful strategy for improving selectivity nih.gov. While the introduction of the epoxy group only marginally affects the binding affinity for the mineralocorticoid receptor, it causes a substantial decrease in affinity for the androgen and progesterone receptors, by a factor of 10- to 500-fold nih.gov. This enhanced selectivity is attributed to the specific stereochemical constraints imposed by the epoxy ring, which likely hinders the binding of the molecule to the androgen and progesterone receptors while still permitting a favorable interaction with the mineralocorticoid receptor.

The stereoselective synthesis of spirolactones is therefore of paramount importance in the development of potent and selective MR antagonists. The inherent stereochemistry of the steroid backbone can facilitate the production of a single diastereomer; however, the creation of the spirocyclic center remains a synthetic challenge nih.gov. Advances in understanding the ligand-receptor interactions at a molecular level continue to guide the design and synthesis of spirolactone derivatives with optimized stereochemistry for improved therapeutic profiles nih.gov.

Computational and Theoretical Chemistry in Spirolactone Research

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a spirolactone derivative, and its protein target. For spironolactone (B1682167) and its analogs, the primary target is the mineralocorticoid receptor (MR), a nuclear receptor involved in regulating blood pressure and electrolyte balance. biorxiv.orgbioscientifica.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of the interaction is often estimated by a scoring function, which calculates a binding affinity or energy. In the case of spironolactone, docking studies have been instrumental in elucidating its binding mode within the ligand-binding pocket (LBP) of the MR. biorxiv.orgderpharmachemica.com These studies have shown that the γ-lactone ring at the C17 position is a crucial feature for the antagonist character of spirolactones. biorxiv.org The ligand-binding pocket of the MR is predominantly hydrophobic, and interactions with key amino acid residues govern the binding specificity. drugbank.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and realistic view of the ligand-protein complex. These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. For instance, MD simulations can reveal the stability of hydrogen bonds and other non-covalent interactions that are critical for the affinity and selectivity of a compound. In studies of MR antagonists, MD simulations have been used to check the stability of hydrogen bonds and other contacts within the binding cleft, providing a more detailed understanding of the interaction dynamics.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Spironolactone | Mineralocorticoid Receptor (PDB: 2OAX) | Approx. -13.00 | Gln776, Arg817, Cys942 |

| Mespirenone | Mineralocorticoid Receptor (PDB: 2OAX) | Approx. -13.00 | Not specified |

Note: The docking scores are approximate values from a comparative study and may vary depending on the software and parameters used. biorxiv.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are employed to study the electronic structure and properties of molecules with a high degree of accuracy. These methods can predict various molecular properties such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and stability. inovatus.es

For spirolactone derivatives, quantum chemical calculations can be used to:

Determine electronic properties: Understanding the electron distribution within the molecule can help explain its interactions with the receptor and its metabolic stability.

Predict reactivity: The energies of the HOMO and LUMO can indicate the molecule's susceptibility to nucleophilic or electrophilic attack, providing insights into its metabolic fate. For example, the thioester group at the C7 position of spironolactone is a key site of metabolic transformation.

Analyze spectroscopic data: Theoretical calculations of infrared spectra can aid in the interpretation of experimental data, confirming the structure and vibrational modes of the molecule. inovatus.es

While specific quantum chemical studies on 7-Propyl spirolactone are not available, these methods have been applied to various drug substances to understand their electronic nature. inovatus.es

In Silico Modeling for Mechanistic Elucidation of Chemical Transformations

In silico modeling plays a crucial role in understanding the metabolic pathways of drugs. Spironolactone is known to be rapidly and extensively metabolized in the liver, forming several active metabolites, including canrenone (B1668266) and 7α-thiomethylspironolactone (TMS). nih.govnih.gov

Physiologically based pharmacokinetic (PBPK) models are a type of in silico model that can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. These models can incorporate various physiological parameters and enzymatic reaction data to predict the concentration-time profiles of the parent drug and its metabolites. nih.gov For spironolactone, PBPK models have been developed to understand its complex pharmacokinetics and to predict drug exposure in different patient populations. nih.gov These models can help in elucidating the mechanistic details of the metabolic transformations, such as the hydrolysis of the thioacetate (B1230152) group by carboxylesterases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics in Compound Discovery Paradigms

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key structural features that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process.

For spirolactone derivatives, QSAR studies can be employed to explore the relationship between structural modifications and their antagonist activity at the mineralocorticoid receptor. For example, studies on various steroidal aldosterone (B195564) antagonists have shown that modifications at the C6 and C7 positions, as well as on the D-ring, can significantly impact binding affinity and in vivo activity. nih.gov Substitution of the 7α-thioacetyl group of spironolactone with other moieties has been a key area of investigation to develop more potent and selective antagonists. nih.gov

Cheminformatics tools are used in conjunction with QSAR to manage and analyze large datasets of chemical information, identify potential drug candidates from virtual libraries, and predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Emergent Research Frontiers and Future Prospects

Rational Design of Next-Generation Spirolactone Scaffolds

The development of new spirolactone-based molecules has moved beyond serendipitous discovery to an era of rational design. The primary goal is to create next-generation scaffolds with enhanced potency, improved selectivity, and novel biological activities. Medicinal chemists are focused on modifying the core structure of existing compounds like spironolactone (B1682167) to fine-tune their pharmacological properties. researchgate.netnih.gov

A key strategy involves creating analogues and derivatives to improve upon existing molecules. nih.gov For instance, the synthesis of various spironolactone derivatives has been a major focus in an effort to develop compounds with more specific actions or to explore new therapeutic applications. nih.govsemanticscholar.org This process often involves targeted modifications at various positions on the steroid backbone or the lactone ring. The design of these new entities is increasingly guided by computational methods.

Computational modeling and simulation are becoming indispensable tools in predicting how structural changes to the spirolactone scaffold will affect its interaction with biological targets. mdpi.comnih.gov These in silico techniques allow researchers to model the binding of novel derivatives to target receptors, such as the mineralocorticoid receptor, and to predict their potential activity before undertaking complex and resource-intensive synthesis. researchgate.netmdpi.com This predictive power accelerates the design-make-test cycle for discovering new drug candidates.

Table 1: Key Modifications in Spirolactone Analogue Design

| Modification Site | Objective | Example Approach | Potential Outcome |

|---|---|---|---|

| Position 7 of Steroid Core | Alter potency and selectivity | Introduction of thioether or thioester groups | Enhanced receptor binding affinity |

| Spirocyclic Lactone Ring | Modify metabolic stability and activity | Alter ring size or introduce substituents | Improved pharmacokinetic profile |

| A- and B-Rings of Steroid | Introduce novel biological functions | Epoxidation or hydroxylation | New therapeutic applications (e.g., anticancer) |

Advanced Methodologies for High-Throughput Synthesis and Screening of Spirolactone Libraries

The exploration of the vast chemical space around the spirolactone scaffold is greatly accelerated by advanced synthetic and screening methodologies. High-throughput synthesis, particularly parallel synthesis, has become an essential tool, enabling the rapid and efficient generation of large and diverse libraries of spirolactone compounds. spirochem.com This approach allows chemists to produce many distinct molecules simultaneously, which is crucial for identifying initial "hit" compounds and for subsequent lead optimization. spirochem.com

These high-throughput techniques are not limited to synthesis. High-throughput screening (HTS) allows for the rapid biological evaluation of these large compound libraries. nih.govmdpi.com For example, HTS of existing FDA-approved drugs, including spironolactone, has successfully identified novel pharmacological effects, such as potential applications in cancer therapy by impairing DNA repair mechanisms. nih.govnih.gov This demonstrates the power of screening to repurpose existing drugs and uncover new biological activities for known scaffolds.

The integration of automation into these workflows is critical. Automated systems can handle the precise, small-scale reactions and subsequent screening assays, reducing manual error and increasing the pace of discovery. This synergy of parallel synthesis and HTS significantly shortens the timeline for moving from a chemical concept to a biologically validated lead compound. spirochem.com

Interdisciplinary Synergy in Chemical Biology and Medicinal Chemistry for Spirolactone Applications

The successful development of novel spirolactone-based agents is a testament to the power of interdisciplinary collaboration, particularly between chemical biology and medicinal chemistry. nih.gov Medicinal chemists design and create new molecules, while chemical biologists use these compounds as probes to explore complex biological systems and elucidate disease mechanisms. epfl.ch

This synergistic relationship is a cyclical process:

Synthesis: Medicinal chemists devise and execute innovative synthetic strategies to build complex and diverse spirolactone derivatives. nih.govunibo.it

Biological Screening: These novel compounds are then passed to chemical biologists, who use HTS and other assays to test them against specific biological targets, such as proteins or cellular pathways. nih.govnih.gov

Mechanism of Action Studies: When a compound shows promising activity, further studies are conducted to understand precisely how it works at a molecular level. For spironolactone, such studies have identified new molecular targets beyond its classical role as a mineralocorticoid receptor antagonist. nih.gov

Feedback and Optimization: The biological data is fed back to the medicinal chemists, who can then use this information to design and synthesize the next generation of compounds with improved properties. This iterative process is fundamental to modern drug discovery. epfl.ch

This collaborative approach ensures that the design of new molecules is continuously informed by biological data, leading to more effective and targeted therapeutic candidates.

Addressing Unresolved Questions and New Paradigms in Spirolactone Chemical Research

Despite decades of research, several challenges and unresolved questions remain in the field of spirolactone chemistry, pointing toward exciting future directions. One of the persistent challenges is the stereoselective construction of the spirolactone framework. unibo.it The core structure contains a sterically constrained spiro-junction with at least one quaternary stereocenter, making its synthesis non-trivial. Developing more efficient and highly selective synthetic methods remains a key goal for chemists. unibo.it

Another frontier is the continued discovery of new biological roles for spirolactones. High-throughput screening has already revealed unexpected activities for spironolactone in areas like cancer biology and virology. nih.gov A significant unresolved question is the full extent of the biological targets for this class of molecules. Identifying these targets could unlock entirely new therapeutic applications.

Future research will likely focus on several key areas:

Precision Targeting: Moving beyond broad-acting agents to design spirolactones that interact with specific subtypes of receptors or target proteins with high selectivity.

Novel Therapeutic Areas: Systematically exploring the potential of spirolactone libraries in treating a wider range of diseases, including various cancers, inflammatory conditions, and infectious diseases. nih.govnih.gov

Personalized Medicine: Investigating how genetic differences between individuals may affect their response to spirolactone-based therapies, paving the way for more personalized treatment strategies. mdpi.com

The ongoing efforts to discover new natural products containing the spirolactone motif and to develop innovative synthetic strategies ensure that this scaffold will remain a central focus of medicinal chemistry research for the foreseeable future. nih.gov

Q & A

Q. How can researchers optimize experimental design to resolve conflicting reports on this compound’s impact on fungal ergosterol biosynthesis?

- Methodological Answer : Standardize growth conditions (e.g., media composition, oxygenation) to minimize environmental variability. Use isotopic labeling (e.g., ¹³C-acetate) to trace ergosterol flux and LC-MS/MS to quantify intermediates. Compare results across phylogenetically diverse fungi to identify taxon-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.